molecular formula C15H22N2OS B1275871 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 590376-42-4

2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B1275871
CAS No.: 590376-42-4
M. Wt: 278.4 g/mol
InChI Key: CIHLDIUSCNHWKX-UHFFFAOYSA-N
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Description

2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with the molecular formula C15H22N2OS. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

    Cyclization: The starting material, 2-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene, is cyclized using a suitable cyclizing agent.

    Amination: The cyclized product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and carboxamide groups contribute to its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-9-6-7-11-12(8-9)19-14(16)13(11)15(18)17-10-4-2-3-5-10/h9-10H,2-8,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHLDIUSCNHWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133723
Record name 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590376-42-4
Record name 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590376-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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